2-Methylpyrazolo[1,5-a]pyrimidin-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-5-2-7-8-3-6(11)4-10(7)9-5/h2-4,11H,1H3 |
InChI Key |
PBIWMBRHPGMJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Methylpyrazolo 1,5 a Pyrimidin 6 Ol and Analogues
Foundational Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core is most commonly achieved through the reaction of a 3-aminopyrazole (B16455) derivative with a suitable 1,3-biselectrophilic partner. This approach allows for the formation of the fused pyrimidine (B1678525) ring in a single, often high-yielding, step. The versatility of this method lies in the wide array of commercially available or readily synthesized starting materials, enabling the generation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines.
Cyclocondensation Strategies with 3-Aminopyrazoles and 1,3-Biselectrophilic Systems
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic species. nih.gov This reaction relies on the nucleophilic character of the amino group and the endocyclic nitrogen atom of the pyrazole (B372694) ring, which attack the electrophilic centers of the 1,3-biselectrophile to form the six-membered pyrimidine ring.
A widely employed and classical method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters. researchgate.net For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775). nih.govresearchgate.net This diol can then be further functionalized. While not directly yielding the 6-ol, this demonstrates the fundamental ring-forming reaction. The reaction typically proceeds by an initial condensation of the exocyclic amino group with one of the carbonyls, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl group, with subsequent dehydration. The regioselectivity of this reaction can sometimes be an issue with unsymmetrical 1,3-dicarbonyl compounds.
A patented method describes the synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a close precursor to the target compound. google.com This process starts with a 3,3-dialkoxy propionate (B1217596) which reacts with a formate (B1220265) ester in the presence of a base to generate an intermediate. This intermediate then undergoes a cyclization reaction with 3-methyl-5-aminopyrazole in an acidic medium to yield a 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate ester. google.com Subsequent hydrolysis of the ester furnishes the carboxylic acid. google.com The carboxylic acid could, in principle, be reduced to the corresponding alcohol, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol.
| 3-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound/Equivalent | Product | Reference |
|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.govresearchgate.net |
| 3-Methyl-5-aminopyrazole | Intermediate from 3,3-dialkoxy propionate and formate | 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate | google.com |
Enaminones and other related precursors serve as valuable alternatives to 1,3-dicarbonyl compounds in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net These reagents can offer improved regioselectivity and milder reaction conditions. The reaction of 3-aminopyrazoles with β-enaminones typically proceeds through a Michael addition of the exocyclic amino group, followed by an intramolecular cyclization and elimination of a secondary amine. This method has been successfully applied to the synthesis of a variety of substituted pyrazolo[1,5-a]pyrimidines.
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. These reactions often exhibit high atom economy and procedural simplicity. For example, a three-component reaction involving an aminopyrazole, an aldehyde, and a methylene-active compound can lead to the formation of highly substituted pyrazolo[1,5-a]pyrimidines. While specific examples leading directly to this compound are not prominently reported, the general strategy holds promise for the rapid generation of analogues.
Catalytic Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis
The use of catalysts can significantly enhance the efficiency and scope of pyrazolo[1,5-a]pyrimidine synthesis. Both metal-based and organocatalysts have been employed to facilitate various synthetic transformations.
Copper-catalyzed reactions have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. One notable approach involves the copper(II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles. This transformation proceeds through the in situ formation of α,β-unsaturated ketones via a radical process, followed by their reaction with the 3-aminopyrazole. This method provides access to a range of functionalized pyrazolo[1,5-a]pyrimidines from readily available starting materials.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of diverse substituents to enhance structural diversity and biological activity. nih.gov These methods are crucial for forming new carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity.
Key strategies include the Suzuki and Buchwald-Hartwig coupling reactions. For instance, the synthesis of various 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives utilizes these reactions starting from a key intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine. nih.gov The choice between the Suzuki or Buchwald-Hartwig coupling depends on the desired substituent at the 5-position. nih.gov
Suzuki Coupling: This reaction is employed to form C-C bonds. For example, coupling the chloro-intermediate with various boronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as aqueous sodium carbonate results in the desired aryl- or heteroaryl-substituted derivatives. nih.gov
Buchwald-Hartwig Coupling: This is used for C-N bond formation. The reaction of the same chloro-intermediate with amines, such as benzene-1,2-diamine or 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, is catalyzed by palladium complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) with a suitable ligand (e.g., Xantphos) and a base (e.g., cesium carbonate). nih.gov
Another advanced approach is the direct regioselective oxidative C-H/C-H cross-coupling. This method avoids the need for pre-functionalized starting materials by directly coupling pyrazolo[1,5-a]pyrimidines with other heteroarenes. nih.gov A typical catalytic system for this transformation involves Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and Silver(I) acetate (AgOAc) as the oxidant. nih.gov Furthermore, palladium catalysis has been successfully applied in intramolecular cross-dehydrogenative coupling (CDC) reactions to construct fused pyrazolo[1,5-a]pyrimidine systems under mild conditions. nih.govresearchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Ref. |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | 4-{5-Chloro-2-methyl...}-morpholine, Boronic acid/ester | 5-Aryl/heteroaryl-substituted derivatives | nih.gov |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-{5-Chloro-2-methyl...}-morpholine, Amines | 5-Amino-substituted derivatives | nih.gov |
| C-H/C-H Coupling | Pd(OAc)₂, AgOAc | Pyrazolo[1,5-a]pyrimidines, Heteroarenes | C-H functionalized derivatives | nih.gov |
| Intramolecular CDC | Palladium Catalyst | Amine/enamine precursors | Fused pyrazolo[1,5-a]pyrimidines | nih.govresearchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This method dramatically reduces reaction times from hours to minutes while often improving yields compared to conventional heating methods. nih.govnih.gov
The application of microwave irradiation is versatile, facilitating various reaction types for building the heterocyclic core. One common approach involves the condensation of aminopyrazoles with β-enaminones or chalcones. For instance, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile (B47326) proceeds efficiently under microwave irradiation at 120 °C for 20 minutes to yield pyrazolo[1,5-a]pyrimidine derivatives. nih.gov In another example, 5,6-diarylpyrazolo[1,5-a]pyrimidines were selectively synthesized through the microwave-assisted condensation of isoflavones and 3-aminopyrazole. researchgate.net
MAOS is also highly effective for preparing key intermediates. The solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160 °C for 15 minutes produces β-enaminones in high yields (83–97%), which are then used to construct the pyrazolo[1,5-a]pyrimidine ring. rsc.org The entire synthesis of complex molecules like the TSPO ligand DPA-714, which features a pyrazolo[1,5-a]pyrimidine scaffold, has been significantly expedited by applying MAOS to each reaction step, maintaining or even improving yields. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Ref. |
| Pyrazole ring formation | 4–6 h (thermal heating) | 40 min at 90 °C | nih.gov |
| Precursor synthesis for [¹⁸F]DPA-714 | 16 h at room temperature | 30 min at 120 °C | nih.gov |
| β-enaminone synthesis | Not specified | 15 min at 160 °C | rsc.org |
| Cyclocondensation | Not specified | 2 min at 180 °C (solvent-free) | researchgate.net |
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using eco-friendly techniques, minimizing waste, and employing safer solvents. nih.govcu.edu.eg Key strategies include the use of alternative energy sources like ultrasonic irradiation and the implementation of solvent-free reaction conditions. rsc.orgbme.hu
Ultrasonic Irradiation Applications
Ultrasonic irradiation has proven to be a highly effective green method for promoting the synthesis of pyrazolo[1,5-a]pyrimidines. bme.hu This technique utilizes acoustic cavitation to accelerate reactions, leading to significantly shorter reaction times, milder conditions, and excellent yields. nih.govresearchgate.netnih.gov
A notable application is the cyclocondensation reaction between 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and 3-amino-5-methyl-1H-pyrazole. nih.govresearchgate.net Under ultrasonic irradiation in ethanol (B145695), this reaction completes in just 5 minutes, affording the desired pyrazolo[1,5-a]pyrimidines in satisfactory yields ranging from 61% to 98%. nih.govresearchgate.net This represents a substantial improvement over conventional heating methods. researchgate.net Similarly, a series of diversely substituted pyrazolo[1,5-a]pyrimidines were synthesized by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasound in an aqueous ethanol medium. eurjchem.com The advantages of this protocol include its simplicity, high yields, short reaction times, and environmental friendliness. bme.hu
Solvent-Free Reaction Conditions
Conducting reactions without a solvent is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved under solvent-free conditions, often coupled with microwave irradiation for enhanced efficiency. rsc.orgresearchgate.net
Specific Synthetic Routes to this compound Derivatives
Preparation from 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
A well-established multi-step pathway to access derivatives of 2-methylpyrazolo[1,5-a]pyrimidine starts from the readily available 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This route involves the strategic conversion of the hydroxyl groups into more reactive leaving groups, typically chlorides, which can then be selectively substituted.
The synthetic sequence begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate, which upon refluxing, yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with a high yield of 89%. nih.gov
This diol is then subjected to a chlorination reaction. By refluxing with phosphorus oxychloride (POCl₃), both hydroxyl groups are converted to chloro groups, furnishing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) in a 61% yield. nih.gov This dichloro-intermediate is a versatile precursor for further functionalization. nih.gov
Due to the higher reactivity of the chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core, selective nucleophilic substitution can be achieved. nih.gov For instance, reacting the dichloro-compound with morpholine (B109124) in the presence of potassium carbonate at room temperature leads to the selective formation of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine in 94% yield. nih.gov While this specific example leads to a morpholine derivative, the principle of selective substitution at the 7-position could be applied using a hydroxide (B78521) source to potentially yield a 6-ol analogue, though specific literature for this direct conversion was not detailed in the provided sources. The remaining chloro group at the 5-position can then be targeted for further reactions, such as the palladium-catalyzed couplings described previously. nih.gov
Table 3: Synthetic Scheme for 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives
| Step | Starting Material | Reagents and Conditions | Product | Yield | Ref. |
| 1 | 5-Amino-3-methylpyrazole | Diethyl malonate, EtONa, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% | nih.gov |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃, reflux, 24 h | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61% | nih.gov |
| 3 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃, acetone, RT, 1.5 h | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94% | nih.gov |
Regioselective Functionalization at the 6-position (Hydroxyl Group Introduction)
The introduction of a hydroxyl group at the 6-position of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a key synthetic step, often achieved as part of the primary ring-forming reaction or through subsequent modifications. A prevalent strategy for constructing the core with oxygen-containing functional groups involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. nih.govnih.gov
A notable synthesis in this class is the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide. nih.govresearchgate.net This reaction proceeds via a cyclocondensation to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov While this provides hydroxyl groups at both the 5 and 7 positions, it serves as a critical precursor for further regioselective modifications to potentially isolate a 6-hydroxy derivative, for instance, through selective protection and deoxygenation reactions.
Another approach involves the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone, which results in the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.gov This reaction demonstrates the introduction of a hydroxyl-containing substituent at the 6-position, involving the opening of the butyrolactone ring during the final cyclization step. nih.gov Furthermore, methodologies have been developed for the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines, which can be subsequently reduced to form amines at the 6-position. nih.gov This amino group could potentially be converted to a hydroxyl group via a diazonium salt intermediate, offering an indirect pathway to the target functionality.
| Precursor 1 | Precursor 2 | Reagents | Product | Ref |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium Ethoxide, Reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 3-substituted-5-amino-1H-pyrazoles | 2-acetylbutyrolactone | - | 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones | nih.gov |
| 5-amino-1H-pyrazoles | 3-oxo-2-(2-arylhydrazinylidene) butanenitriles | Microwave, Solvent-free | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |
Mechanistic Investigations of Pyrazolo[1,5-a]pyrimidine Formation
The formation of the pyrazolo[1,5-a]pyrimidine core is predominantly achieved through the cyclocondensation of an NH-3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-dicarbonyl, β-enaminone, or β-ketonitrile. nih.govrsc.orgencyclopedia.pub This reaction is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis due to its efficiency in constructing the fused bicyclic system. nih.govencyclopedia.pub
The generally accepted mechanism for this transformation involves a series of steps. researchgate.net Initially, the exocyclic amino group of the 3-aminopyrazole, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation between the endocyclic nitrogen atom (N1) of the pyrazole and the second carbonyl group. The final step is a dehydration reaction, which results in the formation of the aromatic pyrimidine ring, yielding the stable fused pyrazolo[1,5-a]pyrimidine system. researchgate.net The reaction can be catalyzed by either acids or bases, which facilitate the condensation and cyclization steps. nih.gov The regioselectivity of the cyclization, particularly with unsymmetrical 1,3-biselectrophiles, is influenced by the nature of the substituents on both the pyrazole and the biselectrophilic partner. nih.govnih.gov
Post-Synthetic Functionalization and Derivatization of the Pyrazolo[1,5-a]pyrimidine Core
The rigid, planar framework of the pyrazolo[1,5-a]pyrimidine system is highly suitable for chemical modifications at various positions on both the pyrazole and pyrimidine rings. nih.govnih.gov Post-synthetic functionalization is a powerful strategy to create a diverse library of derivatives from a common core structure. researchgate.net These transformations allow for the fine-tuning of the molecule's electronic and steric properties. nih.gov Advanced synthetic methods, including palladium-catalyzed cross-coupling reactions and click chemistry, have been instrumental in introducing a wide array of functional groups, thereby expanding the structural diversity of this heterocyclic family. nih.govresearchgate.net
Introduction of Diverse Functional Groups
A variety of functional groups can be introduced onto the pyrazolo[1,5-a]pyrimidine scaffold using modern synthetic techniques. Direct C-H functionalization has emerged as an efficient method for this purpose. For example, regioselective C-H halogenation at the 3-position of the pyrazole ring can be achieved. thieme-connect.de One-pot tandem reactions involving the initial formation of the pyrazolo[1,5-a]pyrimidine core followed by oxidative C-H halogenation using sodium halides and an oxidant like potassium persulfate (K₂S₂O₈) have been developed. nih.govthieme-connect.de
Furthermore, direct C-H thio- and selenocyanation of the pyrazolo[1,5-a]pyrimidine core has been accomplished. d-nb.info This metal-free transformation, mediated by N-chlorosuccinimide (NCS) with KSCN or KSeCN, provides a highly efficient and regioselective route to introduce thiocyanate (B1210189) and selenocyanate (B1200272) groups, typically at the 3-position. d-nb.info Mechanistic studies suggest that these reactions proceed through an ionic pathway. researchgate.netd-nb.info
| Reaction Type | Reagents | Position Functionalized | Product | Ref |
| C-H Halogenation | NaX (X=I, Br, Cl), K₂S₂O₈ | 3 | 3-Halo-pyrazolo[1,5-a]pyrimidines | thieme-connect.de |
| C-H Thiocyanation | KSCN, NCS | 3 | 3-Thiocyanato-pyrazolo[1,5-a]pyrimidines | d-nb.info |
| C-H Selenocyanation | KSeCN, NCS | 3 | 3-Selenocyanato-pyrazolo[1,5-a]pyrimidines | d-nb.info |
Regioselective Substitutions on the Pyrazole and Pyrimidine Rings
The pyrazolo[1,5-a]pyrimidine system exhibits distinct reactivity at different positions, allowing for regioselective substitutions. nih.gov The pyrazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrimidine ring. rsc.org The outcome of electrophilic substitution reactions, however, can be highly dependent on the specific reagents and reaction conditions. researchgate.netnii.ac.jp
For instance, the nitration of the parent pyrazolo[1,5-a]pyrimidine system demonstrates strong reagent-dependent regioselectivity. researchgate.netnii.ac.jp Using a mixture of nitric and sulfuric acids results in substitution at the 3-position of the pyrazole ring, yielding the 3-nitro derivative. researchgate.netnii.ac.jp In contrast, employing nitric acid in acetic anhydride (B1165640) directs the substitution to the 6-position of the pyrimidine ring, a process proposed to occur via an addition-elimination sequence. researchgate.netnii.ac.jp
Bromination reactions typically yield the 3-bromo product, and under more forcing conditions, can lead to the 3,6-dibromo species. researchgate.netnii.ac.jp Moreover, catalyst-switchable protocols for direct C-H arylation have been developed, enabling selective functionalization at either the nucleophilic 3-position or the more electron-deficient 7-position, depending on the chosen catalyst and reaction partners. rsc.orgencyclopedia.pub
| Reaction | Reagents | Position(s) | Product(s) | Ref |
| Nitration | HNO₃ / H₂SO₄ | 3 | 3-Nitro-pyrazolo[1,5-a]pyrimidine | researchgate.net, nii.ac.jp |
| Nitration | HNO₃ / Ac₂O | 6 | 6-Nitro-pyrazolo[1,5-a]pyrimidine | researchgate.net, nii.ac.jp |
| Bromination | Bromine | 3 | 3-Bromo-pyrazolo[1,5-a]pyrimidine | researchgate.net, nii.ac.jp |
| Bromination | Bromine (excess) | 3, 6 | 3,6-Dibromo-pyrazolo[1,5-a]pyrimidine | researchgate.net, nii.ac.jp |
Spectroscopic and Computational Characterization of 2 Methylpyrazolo 1,5 a Pyrimidin 6 Ol and Its Analogues
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis is indispensable for the unambiguous determination of the structure of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and configuration of pyrazolo[1,5-a]pyrimidines in solution. nih.govresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular skeleton. researchgate.net
For the pyrazolo[1,5-a]pyrimidine core, proton (¹H) and carbon (¹³C) chemical shifts are characteristic. For instance, in derivatives of this scaffold, the proton resonances for H-5 and H-7 can be distinguished, and a simple method for differentiating between 5-methyl and 7-methyl isomers can be based on the carbon chemical shift of the methyl group. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are employed to unambiguously assign all proton and carbon resonances by mapping their correlations. researchgate.net
NMR is also central to conformational and configurational analysis, particularly for non-aromatic or substituted analogues. nih.gov For example, in the analysis of reduced tetrahydropyrazolo[1,5-a]pyrimidine derivatives, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the spatial proximity of protons, which helps in establishing the relative stereochemistry (syn- vs. anti-isomers). nih.gov The magnitude of vicinal proton-proton coupling constants (³JHH) can be used, in conjunction with the Karplus equation, to estimate dihedral angles and thus deduce the preferred conformations of the pyrimidine (B1678525) ring. nih.gov Studies on substituted tetrahydropyrazolo[1,5-a]pyrimidines have shown that syn-isomers can be conformationally stable, while anti-isomers may exist as a conformationally labile system, which can be crucial for their interaction with biological targets. nih.gov
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2-CH₃ | ~2.4 | ~14.0 |
| H-3 | ~6.5 | ~108.0 |
| H-5 | ~8.6 | ~149.0 |
| H-6 | ~7.0 | ~105.0 |
| H-7 | ~8.8 | ~152.0 |
Note: Values are approximate and can vary significantly based on substitution and solvent.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol, the IR spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. The presence of C=N and C=C stretching vibrations within the heterocyclic ring system would appear in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching is typically observed above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-2960 |
| C=N / C=C (ring) | Stretching | 1500-1650 |
| C-O (hydroxyl) | Stretching | 1050-1250 |
Furthermore, crystallographic analysis elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding, π–π stacking between aromatic rings, and other non-covalent interactions. researchgate.net In the case of this compound, the hydroxyl group would be expected to participate in strong hydrogen bonding networks, significantly influencing the crystal structure. Analysis of related structures has shown intermolecular interactions involving pyrimidine nitrogen atoms and π–π stacking between pyrazole (B372694) and pyrimidine rings, which are crucial for the stability of the solid-state assembly. researchgate.net
Theoretical and Computational Chemistry Applications
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at the electronic level, complementing experimental findings and guiding further research.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the geometrical and electronic properties of pyrazolopyrimidine derivatives. mdpi.comdoaj.orgnih.gov Methods such as B3LYP with basis sets like 6-311++G(d,p) can accurately predict molecular geometries (bond lengths and angles) that show good correlation with experimental data from X-ray crystallography. mdpi.comnih.gov
These calculations provide insights into the electronic structure of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, DFT can also be used to study the relative stability of its potential tautomers (e.g., the keto form, 2-methylpyrazolo[1,5-a]pyrimidin-6(7H)-one), providing insight into which form is likely to predominate. researchgate.net
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Chemical reactivity, stability |
| Dipole Moment | 2.0 to 5.0 Debye | Molecular polarity |
Note: Values are illustrative and depend on the specific molecule and computational method.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. nih.gov
Pyrazolo[1,5-a]pyrimidine analogues have been extensively studied as inhibitors of various enzymes, such as protein kinases (e.g., CDK2, Src), by using molecular docking simulations. ekb.eg In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the protein. Docking algorithms calculate the binding energy and identify the most stable binding poses. nih.govekb.eg
These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the nitrogen atoms of the pyrazolopyrimidine core and the hydroxyl group of this compound could act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in an enzyme's active site. doaj.org The results of docking studies can guide the rational design of more potent and selective analogues. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound and its analogues, MD simulations provide critical insights into their conformational flexibility and how they interact with their surrounding environment, such as solvent molecules or biological receptors. nih.gov
The process involves calculating the forces between atoms and using these forces to predict their motion. This allows researchers to observe how the molecule folds, changes shape, and interacts with other molecules. These simulations can reveal the most stable conformations of the molecule and the energy barriers between different shapes. nih.gov
In the context of drug design, MD simulations can be used to understand how a ligand, such as a pyrazolo[1,5-a]pyrimidine derivative, binds to a protein target. nih.govnih.gov By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and predict the stability of the ligand-protein complex. nih.gov This information is invaluable for designing new inhibitors with improved efficacy and selectivity. nih.gov For instance, MD simulations have been successfully applied to study various pyrimidine derivatives, exploring their binding modes and the structural features that influence their biological activity. nih.govnih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Relevance to this compound |
| Force Field | A set of parameters that define the potential energy of the system. | Determines the accuracy of the calculated molecular motions and interactions. |
| Solvent Model | Representation of the solvent molecules in the simulation. | Crucial for studying the behavior of the compound in a solution, mimicking physiological conditions. |
| Simulation Time | The duration of the simulation. | Longer simulation times allow for the observation of slower conformational changes and more reliable sampling of the conformational space. |
| Temperature & Pressure | Environmental conditions of the simulation. | Kept constant to mimic specific experimental or physiological conditions. |
Quantitative Structure-Activity Relationship (QSAR) and QSAR-3D (CoMFA, CoMSIA) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. researchgate.netyoutube.com For analogues of this compound, QSAR models are developed to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netnih.govnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. nih.govuniroma1.itmdpi.com
CoMFA calculates steric and electrostatic fields around a set of aligned molecules and relates these fields to their biological activities. nih.govuniroma1.itmdpi.com
CoMSIA provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
These models result in 3D contour maps that visually represent the regions where modifications to the molecular structure are likely to increase or decrease activity. uniroma1.it For example, a CoMFA or CoMSIA model for a series of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors might indicate that adding a bulky, electron-donating group at a specific position on the pyrimidine ring would enhance binding to the target enzyme. nih.govrsc.org Such studies have been successfully applied to various pyrimidine and pyrazole derivatives to understand the structural requirements for their activity as, for instance, enzyme inhibitors. nih.govnih.gov
Table 2: Comparison of CoMFA and CoMSIA Models
| Feature | CoMFA | CoMSIA |
| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
| Contour Maps | Provides information on shape and charge distribution. | Offers a more detailed map of favorable and unfavorable interactions. |
| Predictive Power | Good predictive ability based on 3D structure. | Often yields models with higher predictive accuracy due to the inclusion of more descriptors. |
Prediction of Photophysical Properties and Solvatofluorochromism
The pyrazolo[1,5-a]pyrimidine scaffold is known to be a versatile framework for the development of fluorescent molecules. rsc.orgnbinno.com Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the photophysical properties of this compound and its analogues. rsc.org These calculations can accurately predict absorption and emission wavelengths, quantum yields, and other key photophysical parameters. rsc.orgrsc.org
A particularly interesting property of many pyrazolo[1,5-a]pyrimidine derivatives is solvatofluorochromism , which is the change in the color of fluorescence with the polarity of the solvent. rsc.org This phenomenon arises from a change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. rsc.org
The extent of the solvatofluorochromic shift can be correlated with the change in dipole moment between the ground and excited states. rsc.org This property makes these compounds useful as fluorescent probes to study the polarity of their microenvironment, for example, within a biological cell. researchgate.net The introduction of electron-donating and electron-withdrawing groups at different positions on the pyrazolo[1,5-a]pyrimidine core can be used to tune the photophysical properties and enhance the solvatofluorochromic effect. rsc.orgrsc.org
Table 3: Predicted Photophysical Properties of a Hypothetical this compound Analogue
| Property | Predicted Value | Significance |
| Absorption Maximum (λabs) | 350 nm | Wavelength of light the molecule absorbs most strongly. |
| Emission Maximum (λem) | 450 nm (in non-polar solvent) | Wavelength of light the molecule emits as fluorescence. |
| Quantum Yield (ΦF) | 0.85 | Efficiency of the fluorescence process. |
| Solvatofluorochromic Shift (Δλem) | 50 nm (from non-polar to polar solvent) | Indicates a significant change in dipole moment upon excitation, making it a good polarity sensor. |
Extensive Research Reveals Limited Data on this compound for a Focused Scientific Article
A comprehensive review of available scientific literature and chemical databases indicates that there is currently insufficient specific research data available on the chemical compound “this compound” to generate a detailed article focusing solely on the advanced research applications and structure-activity relationship (SAR) studies as outlined in the provided structure.
While the pyrazolo[1,5-a]pyrimidine core is a well-documented and significant scaffold in medicinal chemistry, research has predominantly centered on derivatives with different substitution patterns. The specific "-6-ol" variation of the 2-methylated pyrazolo[1,5-a]pyrimidine appears to be a less-explored area of study.
Our in-depth search has yielded substantial information on the broader class of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their importance as a "privileged scaffold" in the rational design of therapeutic agents. These compounds have been extensively investigated as inhibitors of various protein kinases and other enzymes, with numerous publications detailing their synthesis, SAR, and mechanisms of action.
For instance, studies on related compounds, such as 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives with substitutions at the 5 and 7 positions, have demonstrated their potential as selective inhibitors of enzymes like phosphoinositide 3-kinase δ (PI3Kδ). The synthesis of these related compounds often starts from precursors like 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775). Additionally, the corresponding "2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid" is documented as a synthetic intermediate for the anti-diabetic drug anagliptin, a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor.
However, the direct biological evaluation, enzymatic inhibition studies, and detailed mechanistic insights specifically for "this compound" are not sufficiently represented in the current body of scientific literature to fulfill the requirements of the requested article. Constructing an article based on the provided outline would necessitate extrapolating findings from related but structurally distinct molecules, which would not adhere to the strict focus on the specified compound.
Given the constraints, we are unable to provide a scientifically accurate and thorough article that is exclusively centered on "this compound." We can, however, offer to generate a comprehensive article on the broader class of 2-methylpyrazolo[1,5-a]pyrimidine derivatives , which would allow for a detailed exploration of the topics outlined, supported by a wealth of available research.
Advanced Research Applications and Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidin 6 Ol Derivatives
Mechanistic Studies of Biological Activities (In vitro/In silico)
Target Identification and Mechanism of Action Elucidation
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. rsc.orgrsc.orgnih.gov Their mechanism of action is frequently centered on acting as ATP-competitive inhibitors, where they bind to the ATP-binding site of the kinase, thereby blocking the phosphorylation of downstream substrates. rsc.orgnih.gov
Key protein kinase targets for this class of compounds include:
Tropomyosin receptor kinases (Trks) : These are vital in cellular signaling pathways, and their inhibition is a promising therapeutic strategy for solid tumors. mdpi.comnih.gov Several approved drugs for NTRK fusion cancers feature the pyrazolo[1,5-a]pyrimidine nucleus. mdpi.comnih.gov
FLT3-ITD : Internal tandem duplications of FMS-like tyrosine kinase 3 (FLT3-ITD) are common in acute myeloid leukemia (AML). Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of FLT3-ITD, demonstrating significant anti-proliferative activity in AML cell lines. nih.govresearchgate.net
Casein Kinase 2 (CK2) : This ubiquitously expressed serine/threonine kinase is implicated in a wide range of cellular processes and is a target for cancer therapy. Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective CK2 inhibitors. scispace.combiorxiv.orgmdpi.com
Other Kinases : This scaffold has also been explored for the inhibition of a wide array of other kinases, including EGFR, B-Raf, MEK, CDK2, and PI3K, highlighting its versatility in targeting different components of the kinome. rsc.orgrsc.orgnih.govnih.gov
Docking studies and X-ray crystallography have provided molecular-level insights, revealing that specific interactions, such as hydrogen bonds with the kinase hinge region, are crucial for their inhibitory activity. scispace.comnih.govnih.gov For instance, in CK2 inhibitors, a carboxylic acid group pointing towards the kinase back pocket was found to be essential for potency. scispace.combiorxiv.org
Investigating Cellular Pathway Modulation
The therapeutic effects of pyrazolo[1,5-a]pyrimidine derivatives are a direct consequence of their ability to modulate key cellular signaling pathways. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that drive cell growth, proliferation, and survival. rsc.org
Prominent pathways modulated by these compounds include:
PI3K-AKT-mTOR Pathway : This is a critical pathway in regulating cell growth and survival. Pyrazolo[1,5-a]pyrimidines have been designed as selective PI3Kδ inhibitors, demonstrating the potential to interfere with this pathway. rsc.orgnih.govmdpi.com
MAPK Pathway : This pathway, which includes kinases like B-Raf and MEK, is often activated in cancer. The inhibitory effects of pyrazolo[1,5-a]pyrimidines on these kinases are particularly relevant in melanoma. rsc.orgrsc.orgnih.gov
FLT3 Signaling : In AML cells with FLT3-ITD mutations, specific pyrazolo[1,5-a]pyrimidine inhibitors have been shown to potently block the phosphorylation of FLT3 and attenuate downstream signaling, leading to anti-proliferative effects. nih.govresearchgate.net
Cell-based kinase assays are instrumental in confirming the on-target effects of these compounds within a complex biological system. These assays measure the phosphorylation status of downstream substrates to verify that the compound effectively blocks the intended kinase activity within living cells. rsc.org
Analysis of Resistance Mechanisms at the Molecular Level
A significant challenge in targeted cancer therapy is the development of drug resistance. rsc.orgmdpi.com For pyrazolo[1,5-a]pyrimidine-based inhibitors, resistance can emerge through mutations in the target kinase that prevent effective drug binding. mdpi.com For example, while first-generation Trk inhibitors showed clinical success, their efficacy was limited by the emergence of resistance mutations. mdpi.comnih.gov
To address this, research has focused on understanding these resistance mechanisms at a molecular level and designing next-generation inhibitors that can overcome them. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives have been specifically designed to inhibit quizartinib-resistance-conferring mutations in FLT3, such as FLT3D835Y. nih.govresearchgate.net This demonstrates a proactive approach to circumventing anticipated clinical resistance.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Systematic SAR and SPR studies are fundamental to the optimization of pyrazolo[1,5-a]pyrimidine derivatives, guiding the modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
Impact of Substituent Patterns on Efficacy and Selectivity
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the fused ring system. nih.govresearchgate.net
Position 2 : Modifications at this position can influence potency. For instance, in a series of PI3Kδ inhibitors, the introduction of different amine substituents at the C(2)-position was explored. semanticscholar.org
Position 3 : Substituents at the C-3 position can significantly alter the interaction with the target enzyme. nih.gov The presence of a picolinamide (B142947) group at this position was shown to enhance TrkA inhibitory activity. mdpi.com Similarly, a nitrile group at C-3 showed favorable polar interactions with BCL6. nih.gov
Position 5 : This position is crucial for activity and selectivity. In PI3Kδ inhibitors, indole (B1671886) derivatives at the C(5) position were found to form an additional hydrogen bond, improving potency. nih.gov Substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position also increased Trk inhibition. mdpi.com
Position 6 : The introduction of basic side chains to an aryl ring at the C-6 position was shown to improve the physical properties and cellular activity of KDR kinase inhibitors. sci-hub.se
Position 7 : The presence of a morpholine (B109124) ring at the C(7) position is a key feature in many selective PI3Kδ inhibitors, acting as a hydrogen bond acceptor in the hinge-binding region. nih.govmdpi.com
The following table summarizes the impact of various substituents on the activity of pyrazolo[1,5-a]pyrimidine derivatives based on reported SAR studies.
| Position | Substituent | Target | Effect on Activity | Reference |
| C3 | Picolinamide | TrkA | Enhanced activity | mdpi.com |
| C3 | Nitrile | BCL6 | Favorable polar interaction | nih.gov |
| C5 | Indole derivatives | PI3Kδ | Improved potency via H-bond | nih.gov |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | Trk | Increased inhibition | mdpi.com |
| C6 | Aryl ring with basic side-chain | KDR | Enhanced cellular activity | sci-hub.se |
| C7 | Morpholine | PI3Kδ | Crucial for selectivity (H-bond acceptor) | nih.gov |
Pharmacophore Elucidation and Optimization Strategies
Pharmacophore modeling is a key computational strategy used to identify the essential structural features required for the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net By generating pharmacophore models based on known active compounds, researchers can perform virtual screening of large compound databases to identify novel hits with the desired activity. nih.govresearchgate.net
Optimization strategies often involve scaffold hopping, where the core structure is modified to discover novel classes of inhibitors with improved properties. nih.gov This approach led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent TTK inhibitors. nih.gov Further optimization involves introducing polar moieties into solvent-accessible regions of the molecule to improve physicochemical properties and oral exposure without compromising potency. nih.gov
Relationship Between Structural Modifications and Photophysical Properties
Beyond their therapeutic applications, pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in material science due to their notable photophysical properties. nih.govnbinno.com These compounds can serve as emergent fluorophores. nih.gov
The absorption and emission properties of these molecules can be finely tuned by strategic modification of substituents on the fused ring system. nbinno.com This tunability allows for the development of:
Fluorescent Probes : For use in biological imaging and labeling. nbinno.com
Chemosensors : For the detection of various analytes. nbinno.com
Organic Light-Emitting Devices (OLEDs) : As components in novel materials. nbinno.com
Exploration of Diverse In Vitro Biological Potentials (Beyond Direct Therapeutic Application)
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and broad spectrum of biological activities. nih.gov This structural motif is present in several commercially available drugs, highlighting its significance. semanticscholar.org Derivatives of this core structure have been extensively investigated for a wide range of in vitro biological activities, extending beyond direct therapeutic applications to include antimicrobial, antioxidant, and various enzymatic inhibitory functions. These studies are crucial for identifying new lead compounds and understanding the structure-activity relationships that govern their diverse biological potentials.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable in vitro activity against various bacterial and fungal strains. nih.govnih.gov A study synthesized a series of novel pyrazolo[1,5-a]pyrimidine derivatives and found that most of the tested compounds were active as both antibacterial and antifungal agents. nih.govnih.gov For instance, certain pyrazolo[1,5-a]pyrimidine derivatives showed moderate antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. ekb.eg The broad antimicrobial potential is a recurring theme, with different structural modifications leading to varied activity spectra. eijppr.comeurjchem.com Symmetrical and asymmetrical 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines, in particular, have been identified as active antibacterial and antifungal agents in biological evaluations. nih.govnih.gov
Table 1: Selected In Vitro Antimicrobial Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Organism | Activity Noted |
| Pyrazolo[1,5-a]pyrimidines 5a, 5g | Staphylococcus aureus, Bacillus subtilis | Moderate antibacterial efficacy |
| 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines | Various bacteria and fungi | Active antibacterial and antifungal agents |
The antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated through various in vitro assays, including total antioxidant capacity (TAC), iron-reducing power (IRP), and radical scavenging activity against 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.netnih.govjohnshopkins.edu
In one study, a series of pyrazolo[1,5-a]pyrimidine-based compounds were synthesized and evaluated, with several compounds displaying good to potent bioactivity. nih.govjohnshopkins.edu Compound 3l from this series exhibited the highest antioxidant and free radical scavenging activities, with a TAC of 83.09 mg gallic acid/g, IRP of 47.93 µg/ml, a DPPH scavenging IC₅₀ value of 18.77 µg/ml, and 40.44% ABTS radical inhibition. nih.govjohnshopkins.edu Another investigation involving N-phenyl-pyrazolo[1,5-a]pyrimidine derivatives (12a and 12b ) found that compound 12b showed slightly higher total antioxidant capacity (31.27 ± 0.07 mg gallic acid per g) and a lower IC₅₀ value against DPPH (18.33 ± 0.04 μg mL⁻¹), indicating strong antioxidant activity. nih.gov A separate 5-(2-ethoxy-2-oxoethyl)-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine derivative also exhibited free radical scavenging activity with an IC₅₀ of 12.12 ± 0.40 mM. semanticscholar.org
Table 2: In Vitro Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Assay | Result | Standard | Standard Result |
| 3l | Total Antioxidant Capacity (TAC) | 83.09 mg gallic acid/g | - | - |
| 3l | Iron-Reducing Power (IRP) | 47.93 µg/ml | - | - |
| 3l | DPPH Scavenging | IC₅₀ = 18.77 µg/ml | Ascorbic Acid | IC₅₀ = 4.28 µg/ml |
| 3l | ABTS Radical Scavenging | 40.44% inhibition | Ascorbic Acid | 38.84% inhibition |
| 12b | Total Antioxidant Capacity (TAC) | 31.27 ± 0.07 mg gallic acid/g | - | - |
| 12b | DPPH Scavenging | IC₅₀ = 18.33 ± 0.04 μg mL⁻¹ | Ascorbic Acid | IC₅₀ = 4.05 ± 0.01 μg mL⁻¹ |
| 12b | ABTS Radical Scavenging | 28.23 ± 0.06% inhibition | Ascorbic Acid | 39.09 ± 0.09% inhibition |
| Derivative 3 | Free Radical Scavenging | IC₅₀ = 12.12 ± 0.40 mM | - | - |
The versatile pyrazolo[1,5-a]pyrimidine scaffold has been a foundation for developing compounds with a wide array of enzymatic and cellular inhibitory activities in vitro. semanticscholar.orgnih.gov
Anti-inflammatory Activity: A library of pyrazolo[1,5-a]quinazoline compounds, a related scaffold, was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.govmdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC₅₀ < 50 µM), demonstrating the potential of this chemical class to modulate inflammatory pathways. nih.govmdpi.com
Antiviral Activity: Certain pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors have been evaluated for their antiviral properties. biorxiv.org For example, compounds 16 and 27 were tested in infection assays for SARS-CoV-2, Venezuelan equine encephalitis virus (VEEV), and Dengue virus (DENV-2), showing the potential for developing host-targeted antiviral agents from this scaffold. biorxiv.org
Antidiabetic Activity: The antidiabetic potential of these derivatives has been assessed through their inhibition of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. semanticscholar.orgnih.gov One study found that N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b exhibited inhibitory effects on α-amylase (27.91 ± 0.02%) and α-glucosidase (17.41 ± 0.02%). semanticscholar.org In another series, compound 3l demonstrated a potent inhibition of α-amylase at 72.91 ± 0.14%, which was stronger than the standard drug acarbose (B1664774) (67.92 ± 0.09%). nih.govjohnshopkins.edu Furthermore, a substituted 6-amino-pyrazolo[1,5-a]pyrimidine showed an α-glucosidase inhibition IC₅₀ of 15.2 ± 0.4 mM, a potency about 50-fold greater than acarbose. semanticscholar.org
Anti-Alzheimer's Activity: As a potential approach for managing Alzheimer's disease, compounds have been tested for their ability to inhibit acetylcholinesterase (AChE). Compound 3l displayed an AChE inhibition of 62.80 ± 0.06%. nih.govjohnshopkins.edu This suggests that compounds with antioxidant properties may also exhibit potential as anti-Alzheimer's agents. nih.gov
Anti-arthritic Activity: The in vitro anti-arthritic activity has been evaluated by measuring the inhibition of protein denaturation and proteinase activity. nih.gov The 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine derivative 6 showed anti-arthritic activity with protein denaturation inhibition of 20.66 ± 0.00% and proteinase inhibition of 26.42 ± 0.06%. semanticscholar.orgnih.gov Similarly, compound 3i from a different series showed significant inhibition percentages for both protein denaturation and proteinase activity. johnshopkins.edu
Table 3: Summary of Diverse In Vitro Biological Activities
| Activity | Compound/Derivative | Target/Assay | Result |
| Anti-inflammatory | Pyrazolo[1,5-a]quinazolines | NF-κB Inhibition | 13 compounds with IC₅₀ < 50 µM |
| Antiviral | Compounds 16 , 27 | SARS-CoV-2, VEEV, DENV-2 | Evaluated for antiviral activity |
| Antidiabetic | Derivative 12b | α-Amylase Inhibition | 27.91 ± 0.02% |
| Antidiabetic | Derivative 12b | α-Glucosidase Inhibition | 17.41 ± 0.02% |
| Antidiabetic | Compound 3l | α-Amylase Inhibition | 72.91 ± 0.14% |
| Antidiabetic | Substituted 6-amino derivative | α-Glucosidase Inhibition | IC₅₀ = 15.2 ± 0.4 mM |
| Anti-Alzheimer's | Compound 3l | Acetylcholinesterase (AChE) Inhibition | 62.80 ± 0.06% |
| Anti-arthritic | Derivative 6 | Protein Denaturation Inhibition | 20.66 ± 0.00% |
| Anti-arthritic | Derivative 6 | Proteinase Inhibition | 26.42 ± 0.06% |
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure for targeting various proteins, including those in the central nervous system. nih.gov Research has explored its derivatives as potential ligands for several CNS receptors. Studies have investigated the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine (B76468) receptor ligands. academindex.com More specifically, derivatives of the related pyrazolo[1,5-a]quinazoline core have been synthesized and evaluated as modulators of the GABAA receptor, a key target for sedative-hypnotic drugs. mdpi.com The marketed sedative-hypnotic drug Indiplon features a pyrazolo[1,5-a]pyrimidine skeleton. semanticscholar.org Furthermore, this scaffold is central to the development of Tropomyosin receptor kinase (Trk) inhibitors, which are significant targets in cancer therapy but also play roles in the nervous system. nih.gov The pyrazolo[1,5-a]pyrimidine moiety has been shown to be essential for hinge interactions with kinase domains, influencing binding affinity. nih.gov
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. ucl.ac.uk The pyrazolo[1,5-a]pyrimidine scaffold has been identified multiple times through high-throughput screening as a promising lead for antituberculosis drug development. nih.gov Structure-activity relationship studies on a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues revealed that an aromatic ring at positions R² and R³ was crucial for activity. nih.gov For example, removing a methyl group at the R⁴ position in one analogue (P26) resulted in a 4-fold improvement in potency. nih.gov Another study on 2-pyrazolylpyrimidinones found that the compounds were bactericidal against replicating Mtb and maintained their potency against clinical isolates. nih.gov The SAR of over 140 aminopyrazolo[1,5-a]pyrimidines highlighted that a 2-pyridylmethylamine moiety at the C-7 position was important for Mtb activity. researchgate.net
Table 4: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound Series | Key Structural Feature | Observation |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Aromatic ring at R²/R³ | Necessary for antitubercular activity |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Removal of methyl at R⁴ (P26) | 4-fold increase in potency compared to parent |
| 2-Pyrazolylpyrimidinones | Core scaffold | Bactericidal against replicating Mtb |
| Aminopyrazolo[1,5-a]pyrimidines | 2-pyridylmethylamine at C-7 | Important for Mtb activity |
Several classes of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov A study comparing 7-hydroxy-, 7-mercapto-, and 4-alkyl-7-oxo/thione derivatives found that the greatest degree of in vitro activity was associated with the 7-mercaptopyrazolo[1,5-a]pyrimidines. nih.gov Specifically, compounds 37 and 47 from this series were lethal to the parasite at a concentration of 100 micrograms/mL after only one hour of exposure. nih.gov In contrast, the 7-hydroxypyrazolo[1,5-a]pyrimidine derivatives were found to be less active. nih.gov
Interactions with Estrogen Receptors
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a novel core structure for the development of estrogen receptor (ER) ligands. nih.gov Research into this class of compounds has focused on understanding their binding orientation within the ER ligand-binding pocket and elucidating the structure-activity relationships that govern their affinity and selectivity for the two ER subtypes, ERα and ERβ. nih.govnih.gov
A significant breakthrough in this area was the discovery of derivatives that exhibit selective antagonist activity towards ERβ. nih.gov These ligands are characterized by being passive on both ERα and ERβ but show a distinct potency selectivity for ERβ. nih.govresearchgate.net Molecular modeling suggests that this selectivity arises from the different orientations that these compounds adopt within the ligand-binding pockets of ERα and ERβ. nih.govresearchgate.net
One of the most notable compounds in this series is 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine, which demonstrated a 36-fold binding selectivity for ERβ over ERα. nih.govresearchgate.net In functional assays, this compound acted as a full antagonist for ERβ while displaying no significant activity at ERα. nih.govresearchgate.net This profile makes it a valuable pharmacological tool for studying the specific biological functions of ERβ by blocking estrogen action through this subtype with minimal impact on ERα-mediated pathways. nih.gov The development of such selective antagonists, like 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP), has provided researchers with crucial probes to differentiate the roles of the two estrogen receptor subtypes in various physiological and pathological processes. researchgate.net
| Compound | Target Receptor | Activity Profile | Selectivity | Source |
|---|---|---|---|---|
| 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (PHTPP) | ERβ | Full Antagonist | 36-fold selective for ERβ in binding | nih.govresearchgate.net |
| General Pyrazolo[1,5-a]pyrimidine Scaffold | ERα / ERβ | Ligand / Antagonist | Selectivity is dependent on substituent orientation | nih.govresearchgate.net |
Applications as Chemosensors
The pyrazolo[1,5-a]pyrimidine framework is a versatile scaffold for the design of fluorescent chemosensors due to its tunable photophysical properties. nbinno.comrsc.org By strategically modifying the substituents on the fused ring system, researchers can fine-tune properties such as absorption and emission wavelengths, fluorescence quantum yields, and photostability. nbinno.com This adaptability makes them excellent candidates for detecting various analytes, including metal ions and anions. rsc.orgnih.govbohrium.com
The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the sensor molecule alters its electronic properties and leads to a change in its fluorescence output. rsc.org For instance, pyrazole-based sensors have been developed for the "naked-eye" colorimetric and fluorescent recognition of metal ions like Ni²⁺ and Al³⁺. rsc.org These sensors exhibit high selectivity and sensitivity, with detection limits reaching nanomolar concentrations. rsc.orgnih.gov
The design of effective chemosensors based on this scaffold considers several factors, including high sensitivity (low detection limit) and high selectivity for the target analyte over other competing species. nih.gov Research has demonstrated the development of pyrazole (B372694) derivatives capable of selectively detecting a range of biologically and environmentally important ions such as Cu²⁺, Co²⁺, Hg²⁺, and Zn²⁺. nih.gov The interaction between the sensor and the analyte, often a 1:1 stoichiometric binding, can be confirmed through various spectroscopic techniques, including NMR titrations and mass spectrometry. rsc.orgnih.gov Furthermore, the introduction of specific functional groups can facilitate unique sensing mechanisms; for example, pyrazolo[1,5-a]pyrimidinium salts have been explored for the detection of cyanide (CN⁻) through nucleophilic addition, which disrupts the molecule's conjugation and alters its optical properties. bohrium.com
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Detection Limit | Source |
|---|---|---|---|---|
| Pyrazole-based Sensor (Pry-Flu) | Ni²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 1.87 x 10⁻⁸ M | rsc.org |
| Pyrazole-based Sensor (Pry-R6G) | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 2.61 x 10⁻⁸ M | rsc.org |
| Pyrene-Pyrazole Conjugate | Hg²⁺ | Disruption of pyrene-pyrene stacking | 9.2 nM | nih.gov |
| General Pyrazole Derivative | Zn²⁺ | Not specified | 992 nM | nih.gov |
| Pyrazolo[1,5-a]pyrimidinium Salt | CN⁻ | Nucleophilic Addition | Not specified | bohrium.com |
Future Research Directions and Unresolved Challenges
Refinement and Innovation in Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is a well-explored area, yet there remains a continuous need for optimization and innovation. Current methods, while effective, often face challenges that future research aims to address.
Established synthetic strategies primarily involve the cyclization and condensation of 3(5)-aminopyrazole precursors with 1,3-dielectrophilic agents. A variety of biselectrophilic compounds are used, including β-dicarbonyls, β-enaminones, and β-ketonitriles, to construct the pyrimidine (B1678525) ring onto the pyrazole (B372694) core. Modern advancements have incorporated microwave-assisted synthesis, which significantly reduces reaction times and can improve yields, as well as green chemistry approaches to minimize environmental impact. Furthermore, palladium-catalyzed cross-coupling and click chemistry have become instrumental in introducing diverse functional groups, which is crucial for enhancing the structural diversity and biological activity of these compounds.
Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic protocols. Key areas for innovation include:
Novel Catalytic Systems: Exploring new catalysts that can facilitate reactions under milder conditions and with higher selectivity.
Flow Chemistry: Implementing continuous flow technologies for safer, more scalable, and consistent production of pyrazolo[1,5-a]pyrimidine derivatives.
Diversity-Oriented Synthesis: Creating synthetic pathways that allow for the rapid generation of large libraries of compounds with varied substitutions to accelerate the discovery of new bioactive molecules.
| Methodology | Description | Key Advantages | Future Refinement Goals |
|---|---|---|---|
| Cyclization/Condensation | Reaction of aminopyrazoles with 1,3-biselectrophilic compounds. | Versatile and widely adopted for core scaffold formation. | Improving control over substitution patterns and reaction conditions. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Increased speed, higher yields, and reduced environmental impact. | Broader application to more complex derivatives. |
| Palladium-Catalyzed Cross-Coupling | Enables the introduction of diverse functional groups at specific positions. | Enhances structural diversity and biological activity. | Development of more robust and cost-effective catalysts. |
| Green Chemistry Approaches | Focuses on using less hazardous reagents and creating less waste. | Minimizes environmental impact. | Integration into large-scale industrial synthesis. |
Strategies for Enhancing Compound Selectivity and Overcoming Biological Resistance
A primary challenge in the clinical application of pyrazolo[1,5-a]pyrimidine-based inhibitors is the development of drug resistance and off-target effects. Many of these compounds function as ATP-competitive inhibitors of protein kinases, and mutations in the kinase domain can reduce their efficacy.
To counter these issues, several strategies are being pursued:
Allosteric Inhibition: Designing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding pocket. This can lead to greater selectivity and effectiveness against resistant mutations.
Covalent Inhibition: Developing inhibitors that form a permanent covalent bond with the target protein, which can provide a more durable and potent response.
Scaffold Hopping and Ring-Opening Strategies: Creating novel molecular architectures that retain the necessary pharmacophoric features but possess different core structures. This can help overcome resistance mechanisms that target a specific scaffold. For instance, 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been designed using such strategies to combat resistance in Tropomyosin receptor kinase (TRK) inhibitors.
Macrocyclization: Introducing macrocyclic structures into the pyrazolo[1,5-a]pyrimidine scaffold. This approach can improve binding affinity and selectivity by constraining the molecule's conformation. Macrocyclic inhibitors have shown promise in overcoming resistance to first-generation TRK inhibitors.
Combination Therapies: Investigating the use of pyrazolo[1,5-a]pyrimidine inhibitors in conjunction with other therapeutic agents to target multiple pathways and prevent the emergence of resistance.
The development of second-generation inhibitors like Repotrectinib and Selitrectinib for NTRK fusion cancers demonstrates the success of these strategies in overcoming clinical resistance to earlier drugs. Future work will continue to focus on creating compounds with high potency against both wild-type and mutated targets.
Exploration of Novel Biological Targets and Therapeutic Pathways
While the pyrazolo[1,5-a]pyrimidine scaffold is renowned for its role in inhibiting protein kinases like Pim-1, TRK, EGFR, and B-Raf, its versatile structure makes it a candidate for interacting with a broader range of biological targets. Expanding the therapeutic scope of these compounds requires identifying and validating new targets and pathways.
Current research has identified several promising areas:
Aryl Hydrocarbon Receptor (AHR): Pyrazolo[1,5-a]pyrimidines have been identified as antagonists of AHR, a transcription factor involved in immune regulation, making it a promising target for cancer immunotherapy.
Phosphoinositide 3-kinases (PI3Ks): Derivatives of this scaffold have been developed as selective inhibitors of PI3Kδ, a target for inflammatory and autoimmune diseases like asthma.
Phosphodiesterases (PDEs): Certain derivatives have shown inhibitory activity against PDE2A and PDE10A, which are potential targets for treating cognitive disorders and schizophrenia.
Antiviral and Antimicrobial Targets: The scaffold has demonstrated activity against viruses such as the respiratory syncytial virus (RSV) and hepatitis C, as well as against Mycobacterium tuberculosis, indicating its potential beyond cancer and inflammatory diseases.
Future exploration will leverage target deconvolution techniques and chemogenomic approaches to identify the molecular targets of bioactive compounds discovered through phenotypic screening. This involves using known ligand-target associations to uncover new ones, thereby expanding the therapeutic map for the pyrazolo[1,5-a]pyrimidine scaffold.
Addressing Challenges of Chemical Clustering and Mechanistic Divergence in Scaffold Optimization
In drug discovery, compounds are often grouped into clusters based on structural similarity to explore structure-activity relationships (SAR). However, a significant challenge arises when structurally similar compounds (i.e., those within the same chemical cluster) exhibit different mechanisms of action or target profiles—a phenomenon known as mechanistic divergence. This complicates the optimization process, as small structural modifications can lead to unexpected changes in biological activity.
Addressing this challenge requires moving beyond simple similarity-based clustering. Future research will focus on:
Multi-Parameter Clustering: Grouping compounds based not only on their 2D structure but also on other properties like predicted 3D conformation, physicochemical properties, and predicted bioactivity profiles. This provides a more nuanced view of chemical space.
Subspace and Multi-View Clustering: These advanced clustering techniques can identify groups of molecules that are similar only in specific dimensions or "views" (e.g., sharing a common substructure but having different predicted targets). This can help to deconstruct complex SARs.
Integrating Biological Data: Combining chemical structure information with biological data, such as gene expression profiles or predicted protein targets, when clustering compounds. This can help to group molecules by their likely mechanism of action rather than just their structure, providing clearer paths for optimization.
By adopting these more sophisticated approaches, researchers can better navigate the complexities of the pyrazolo[1,5-a]pyrimidine chemical space, leading to more predictable and successful scaffold optimization.
Advancing Computational Approaches for Rational Design and Prediction
Computational methods have become indispensable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents in a more time- and cost-effective manner. For the pyrazolo[1,5-a]pyrimidine scaffold, these approaches are crucial for predicting bioactivity, understanding drug-target interactions, and designing novel derivatives with improved properties.
Key computational strategies and future advancements include:
Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is known, molecular docking and molecular dynamics simulations are used to predict how different pyrazolo[1,5-a]pyrimidine derivatives will bind. This allows for the rational design of modifications to enhance binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are employed. These techniques build models based on a set of known active molecules to identify the key chemical features required for biological activity, which then guide the design of new compounds.
Virtual Screening: Large chemical libraries can be computationally screened against a target to identify potential hits, as was done in the initial discovery of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.
AI and Machine Learning: The integration of artificial intelligence and machine learning is set to revolutionize drug design. These technologies can build more accurate predictive models for activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate novel molecular structures de novo.
Future efforts will focus on improving the accuracy of these computational models by incorporating more complex biological factors, such as protein flexibility and the influence of the cellular environment. The synergy between advanced computational tools and innovative synthetic chemistry will continue to drive the development of the next generation of drugs based on the 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol scaffold.
| Computational Method | Application | Example/Potential Use |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. | Designing derivatives to improve binding to a kinase active site. |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Building models to predict the potency of new TRAP1 inhibitors. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Guiding virtual screening to find new scaffolds with similar active features. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. | Validating docking results and understanding the dynamics of target binding. |
| Virtual Screening | Computationally searches large compound libraries for potential hits. | Identifying initial hits for novel targets like Pim-1 kinase. |
Q & A
What synthetic methodologies are commonly employed for constructing 2-methylpyrazolo[1,5-a]pyrimidin-6-ol derivatives, and how can reaction efficiency be optimized?
Answer:
A two-step synthesis is widely used:
Step 1 : Condensation of methyl ketones (e.g., acetylacetone) with aminopyrazoles under acidic conditions to form intermediates.
Step 2 : Cyclization with nitrile or carbonyl reagents to yield the pyrazolo[1,5-a]pyrimidine core .
Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization yields.
- Catalyst-free conditions : Reduces side reactions, achieving 40–53% reaction mass efficiency (RME) .
- Microwave-assisted synthesis : Accelerates reaction times and enhances regioselectivity .
How can structural characterization of this compound derivatives be systematically validated?
Answer:
Combined spectroscopic and crystallographic techniques are critical:
- NMR : and NMR confirm substitution patterns (e.g., 7-amino derivatives show NH signals at δ 6.5–7.0 ppm) .
- X-ray crystallography : Resolves regiochemistry; e.g., Anagliptin’s crystal structure (PDB: 3WQH) confirms binding to DPP-IV .
- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H] at m/z 383.45 for Anagliptin) .
What experimental designs are recommended for analyzing contradictory bioactivity data in pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Contradictions often arise from substituent effects or assay conditions. Mitigation strategies include:
- SAR studies : Compare derivatives with varying substituents. For example, 7-amino-3-(2′-chlorophenylazo)-2-ethyl derivatives (IC = 2.70 µM vs. HEPG2-1) outperform unsubstituted analogs .
- Dose-response curves : Validate potency thresholds (e.g., Anagliptin’s IC = 0.5 nM for DPP-IV inhibition) .
- Orthogonal assays : Use enzymatic (e.g., CHK1 kinase inhibition) and cellular (e.g., antiproliferative activity) models to confirm target engagement .
How can molecular docking and dynamics simulations guide the design of this compound-based inhibitors?
Answer:
- Template-based docking : Use known crystal structures (e.g., DPP-IV) to predict binding poses. Anagliptin’s cyanopyrrolidine group forms hydrogen bonds with Glu205 and Glu206 .
- Free energy calculations : MM/GBSA estimates binding affinities; e.g., pyrazolo[1,5-a]pyrimidines with bulky substituents show higher ΔG values for B-Raf kinase inhibition .
- ADMET profiling : Predict pharmacokinetic properties (e.g., LogP < 3 enhances blood-brain barrier penetration) .
What strategies are effective in resolving low solubility or stability issues during preclinical development?
Answer:
- Salt formation : Anagliptin hydrochloride improves aqueous solubility (2-propanol crystallization yields stable polymorphs) .
- Prodrug derivatization : Esterification of carboxylic acid groups enhances bioavailability (e.g., ethyl ester prodrugs of PDE-4 inhibitors) .
- Accelerated stability studies : Monitor degradation under stress conditions (e.g., pH 1–12, 40°C/75% RH) to identify vulnerable functional groups .
How do photophysical properties of this compound derivatives influence their application in bioimaging?
Answer:
- Fluorescence tuning : Electron-donating groups (e.g., -NH) redshift emission wavelengths (λ = 450–550 nm) .
- Solid-state emission : Aggregation-induced emission (AIE) properties enable use in cellular imaging (e.g., tracking drug distribution in HEPG2 cells) .
- DFT/TD-DFT modeling : Predicts excited-state behavior; HOMO-LUMO gaps correlate with experimental Stokes shifts .
What methodologies are employed to analyze metabolic pathways of pyrazolo[1,5-a]pyrimidine derivatives in vivo?
Answer:
- LC-MS/MS : Identifies phase I metabolites (e.g., hydroxylation at C5) and phase II conjugates (e.g., glucuronides) .
- Cytochrome P450 inhibition assays : Determine metabolic stability; e.g., CYP3A4 is the primary enzyme responsible for Anagliptin clearance .
- Radiolabeled tracers : -labeled compounds quantify excretion routes (e.g., 70% renal excretion for Anagliptin) .
How can crystallographic studies inform polymorph selection for pyrazolo[1,5-a]pyrimidine-based drugs?
Answer:
- Polymorph screening : Use solvents like 2-propanol or ethyl acetate to isolate stable forms (e.g., Anagliptin’s monoclinic P2 crystals) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds between amide groups in Form I vs. π-π stacking in Form II) .
- Dissolution testing : Correlate crystal packing with dissolution rates; tighter packing reduces solubility but enhances shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
